1-(4-Methoxy-3-methylphenyl)ethanone

説明

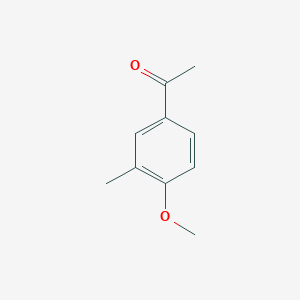

Structure

3D Structure

特性

IUPAC Name |

1-(4-methoxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPCRBVBOIYYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143049 | |

| Record name | Acetophenone, 4'-methoxy-3'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10024-90-5 | |

| Record name | 1-(4-Methoxy-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 4'-methoxy-3'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 4'-methoxy-3'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxy-3-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxy-3-methylphenyl)ethanone (CAS: 10024-90-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxy-3-methylphenyl)ethanone, a substituted acetophenone with potential applications in chemical synthesis and medicinal chemistry. This document details the compound's physicochemical properties, spectroscopic data, a probable synthesis methodology based on the Friedel-Crafts acylation, and a discussion of its potential biological activities based on the known functionalities of related compounds. Safety and handling information is also included. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-Methyl-4-methoxyacetophenone, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10024-90-5 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Methyl-4-methoxyacetophenone, 4-Methoxy-3-methylacetophenone | |

| Physical Form | White to yellow solid or semi-solid | |

| Boiling Point | 274.3 °C at 760 mmHg | |

| Flash Point | 120.3 °C | |

| Density | 1.018 g/cm³ | |

| Solubility | Soluble in organic solvents, insoluble in water.[1] |

Synthesis

A probable and widely used method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation . In the case of this compound, this would involve the acylation of 2-methylanisole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Proposed Reaction Scheme

Caption: Synthesis workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of this compound based on standard Friedel-Crafts acylation procedures.

Materials:

-

2-Methylanisole

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux, extraction, and purification.

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in dry dichloromethane in the reaction flask and cooled in an ice bath.

-

Addition of Acetylating Agent: Acetyl chloride, dissolved in dry dichloromethane, is added dropwise to the stirred suspension of aluminum chloride.

-

Addition of Substrate: 2-Methylanisole, dissolved in dry dichloromethane, is then added dropwise to the reaction mixture at a controlled rate to maintain the temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours or gently refluxed to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Protons | Chemical Shift (ppm) Range | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.8 | m | 3H |

| OCH₃ | ~3.9 | s | 3H |

| Ar-CH₃ | ~2.2 | s | 3H |

| COCH₃ | ~2.5 | s | 3H |

¹³C NMR (Predicted):

| Carbon | Chemical Shift (ppm) Range |

| C=O | 195 - 205 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-C | 110 - 140 |

| OCH₃ | 55 - 60 |

| Ar-CH₃ | 15 - 25 |

| COCH₃ | 25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) Range |

| C=O (Aryl ketone) | 1670 - 1690 |

| C-O (Aryl ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in the public domain, the acetophenone scaffold is a common motif in medicinal chemistry with a wide range of reported biological activities.

Antifungal Activity

Derivatives of acetophenone have been investigated for their antifungal properties. The mechanism of action can vary, but may involve disruption of the fungal cell membrane or inhibition of essential enzymes. Further screening of this compound against various fungal strains would be necessary to determine its potential as an antifungal agent.

Enzyme Inhibition (e.g., EGFR)

Substituted aromatic ketones are known to interact with various biological targets, including protein kinases. For instance, some acetophenone derivatives have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The methoxy and methyl substituents on the phenyl ring of this compound could influence its binding affinity and selectivity for such targets.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

This compound is a readily synthesizable aromatic ketone with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and potential biological relevance. Further experimental studies are warranted to fully elucidate its biological activity and explore its potential as a lead compound in drug discovery programs.

References

3'-Methyl-4'-methoxyacetophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, spectroscopic data, and potential biological activities of 3'-Methyl-4'-methoxyacetophenone (IUPAC Name: 1-(4-methoxy-3-methylphenyl)ethanone). This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Properties and Data

3'-Methyl-4'-methoxyacetophenone, with the CAS Number 10024-90-5, is an aromatic ketone featuring a methoxy and a methyl substituent on the phenyl ring.[1] These functional groups are known to influence the biological activity of acetophenone derivatives.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 10024-90-5 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

Spectroscopic Data Summary

Detailed spectroscopic analysis is crucial for the identification and characterization of 3'-Methyl-4'-methoxyacetophenone. Below is a summary of expected and reported spectroscopic data.

| Spectroscopy | Key Data Points | Reference |

| ¹H NMR | Spectra available for viewing. | [1] |

| ¹³C NMR | Spectra available for viewing. | [1] |

| Infrared (IR) | Capillary cell (neat) spectra available. | [1] |

| UV-Vis | Spectra available for viewing. | [1] |

| Mass Spectrometry | Predicted collision cross section values available. | [5] |

Synthesis of 3'-Methyl-4'-methoxyacetophenone

The primary route for the synthesis of 3'-Methyl-4'-methoxyacetophenone is the Friedel-Crafts acylation of 2-methylanisole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[6]

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylanisole

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[6]

Materials:

-

2-Methylanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in dichloromethane to the cooled suspension via the dropping funnel with continuous stirring.

-

After the addition of acetyl chloride is complete, add 2-methylanisole (1.0 equivalent) dissolved in dichloromethane dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

-

Quench the reaction by carefully and slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation or column chromatography.

Synthesis Workflow Diagram```dot

Caption: Postulated mechanism of action for 3'-Methyl-4'-methoxyacetophenone.

Conclusion

3'-Methyl-4'-methoxyacetophenone is a versatile aromatic ketone with potential applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and potential biological relevance. The detailed experimental protocol and compiled data serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into its specific biological activities and mechanism of action is highly encouraged.

References

- 1. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 6. websites.umich.edu [websites.umich.edu]

An In-Depth Technical Guide to 4-Methoxy-3-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and potential biological significance of 4-Methoxy-3-methylacetophenone. The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related scientific disciplines.

Chemical and Physical Properties

4-Methoxy-3-methylacetophenone is an aromatic ketone with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] It is a derivative of acetophenone with methoxy and methyl substituents on the phenyl ring.

Table 1: Physicochemical Properties of 4-Methoxy-3-methylacetophenone

| Property | Value | Reference |

| CAS Number | 10024-90-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Melting Point | 26-26.5 °C | |

| Boiling Point | ~251.67 °C (estimate) | |

| Density | ~1.0326 g/cm³ (estimate) | |

| Refractive Index | ~1.5460 (estimate) | |

| Solubility | Slightly soluble in chloroform and methanol. Water solubility: 1.1 g/L at 25°C. | [1] |

| XLogP3 | 2.5 | |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 4-Methoxy-3-methylacetophenone

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85-7.75 (m, 2H, Ar-H), 6.90 (d, J=8.4 Hz, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 2.55 (s, 3H, -COCH₃), 2.23 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 197.0 (C=O), 162.0 (C-OCH₃), 131.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-C), 125.0 (Ar-CH), 110.0 (Ar-CH), 55.5 (-OCH₃), 26.5 (-COCH₃), 16.0 (Ar-CH₃) |

| Infrared (IR) (KBr) | ν (cm⁻¹): ~2960 (C-H, aromatic), ~2840 (C-H, methyl), ~1670 (C=O, aryl ketone), ~1600, 1580 (C=C, aromatic), ~1260 (C-O, ether) |

| Mass Spectrometry (MS) | m/z (%): 164 (M⁺), 149 ([M-CH₃]⁺), 121 ([M-COCH₃]⁺), 91, 77 |

Synthesis of 4-Methoxy-3-methylacetophenone

4-Methoxy-3-methylacetophenone can be synthesized through several methods. Two common and effective protocols are detailed below.

Experimental Protocol 1: Friedel-Crafts Acylation of 2-Methylanisole

This method involves the acylation of 2-methylanisole with acetic anhydride in the presence of a Lewis acid catalyst.

-

2-Methylanisole

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of acetic anhydride (1.0 equivalent) in dichloromethane from the dropping funnel to the cooled suspension with vigorous stirring.

-

After the addition of the acetylating agent, add a solution of 2-methylanisole (1.0 equivalent) in dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Methylation of 4'-Hydroxy-3'-methylacetophenone

This synthesis route involves the methylation of the hydroxyl group of 4'-Hydroxy-3'-methylacetophenone.

-

4'-Hydroxy-3'-methylacetophenone

-

Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

To a round-bottom flask containing a suspension of 4'-Hydroxy-3'-methylacetophenone (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 4-Methoxy-3-methylacetophenone.

-

The product can be further purified by vacuum distillation if necessary.

Caption: Synthetic routes to 4-Methoxy-3-methylacetophenone.

Biological Activity and Potential Applications in Drug Development

While direct and extensive studies on the biological activities of 4-Methoxy-3-methylacetophenone are limited, the broader class of acetophenone derivatives has demonstrated a wide range of pharmacological properties, suggesting potential therapeutic applications.

Antimicrobial and Antifungal Activity

Various substituted acetophenones have been reported to exhibit significant antibacterial and antifungal properties.[6][7] The activity is often influenced by the nature and position of the substituents on the aromatic ring. For instance, hydroxyacetophenones have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The structural motif of 4-Methoxy-3-methylacetophenone makes it a valuable scaffold for the synthesis of novel antimicrobial agents.

Anti-inflammatory Activity

Derivatives of acetophenone, such as benzylideneacetophenones (chalcones), have been investigated for their anti-inflammatory effects.[8] Studies have shown that these compounds can suppress the expression of pro-inflammatory mediators. The mechanism of action is believed to involve the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9] These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in inflammation. The structure of 4-Methoxy-3-methylacetophenone serves as a potential starting point for the development of new anti-inflammatory drugs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-METHOXY-3-METHYLACETOPHENONE | 10024-90-5 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. 4'-Methylacetophenone(122-00-9) MS [m.chemicalbook.com]

- 6. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight Determination of 1-(4-Methoxy-3-methylphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed account of the molecular weight of the organic compound 1-(4-Methoxy-3-methylphenyl)ethanone. It outlines the molecular formula, the atomic weights of its constituent elements, and a precise calculation of its molecular weight. Furthermore, a standard experimental protocol for molecular weight determination via mass spectrometry is described, offering a practical guide for laboratory professionals.

Compound Identification

The subject of this guide is the aromatic ketone, this compound.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₂O₂[1]

The molecular structure consists of a substituted benzene ring, an acetyl group, a methoxy group, and a methyl group.

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

Atomic Composition

The first step is to determine the number of atoms of each element present in the molecule.

| Element | Symbol | Number of Atoms |

| Carbon | C | 10 |

| Hydrogen | H | 12 |

| Oxygen | O | 2 |

Standard Atomic Weights

The standard atomic weights for the constituent elements are presented below. These values are based on the isotopic composition of the elements on Earth.

| Element | Symbol | Standard Atomic Weight (amu) |

| Carbon | C | ~12.011[2] |

| Hydrogen | H | ~1.008[3][4] |

| Oxygen | O | ~15.999[5][6] |

Calculation Summary

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

-

Carbon: 10 atoms × 12.011 amu/atom = 120.110 amu

-

Hydrogen: 12 atoms × 1.008 amu/atom = 12.096 amu

-

Oxygen: 2 atoms × 15.999 amu/atom = 31.998 amu

Total Molecular Weight = 120.110 + 12.096 + 31.998 = 164.204 amu

Final Molecular Weight Data

The calculated and literature-referenced molecular weights are summarized below.

| Parameter | Value | Reference |

| Calculated Molecular Weight (amu) | 164.204 | - |

| Molar Mass ( g/mol ) | 164.20 | PubChem[1] |

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is the standard analytical technique for the precise determination of molecular weight. The following is a generalized protocol for the analysis of a small organic molecule like this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of this compound.

Materials:

-

This compound sample

-

HPLC-grade Methanol or Acetonitrile

-

Formic Acid (for protonation)

-

Calibrant solution (e.g., sodium trifluoroacetate cluster)

-

Mass Spectrometer with ESI source

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

-

Acidify the working solution with 0.1% formic acid to promote protonation ([M+H]⁺).

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibrant solution. This ensures mass accuracy.

-

-

Infusion and Ionization:

-

Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

The ESI source will nebulize the solution and create charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

-

-

Mass Analysis:

-

The generated ions (primarily [M+H]⁺ in positive ion mode) are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Acquisition:

-

The detector records the abundance of ions at each m/z value.

-

Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-300).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

The expected m/z for the [M+H]⁺ ion would be approximately 165.211 (164.204 + mass of H⁺).

-

Confirm the isotopic pattern of the molecular ion peak, which should match the theoretical pattern for C₁₀H₁₂O₂.

-

Visualizations

Workflow for Molecular Weight Calculation

The logical process for calculating the molecular weight of a compound is depicted below.

References

- 1. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Oxygen - Wikipedia [en.wikipedia.org]

- 6. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Spectral Data of 1-(4-Methoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(4-methoxy-3-methylphenyl)ethanone, a valuable intermediate in various synthetic pathways. This document details the methodologies for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data and presents the quantitative results in a clear, tabular format for ease of comparison and interpretation.

Compound Information

| IUPAC Name | This compound[1] |

| Synonyms | 4'-Methoxy-3'-methylacetophenone, 3-Methyl-4-methoxyacetophenone[1] |

| Molecular Formula | C₁₀H₁₂O₂[1] |

| Molecular Weight | 164.20 g/mol [1] |

| CAS Number | 10024-90-5[1] |

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 2H | Ar-H |

| 6.90 | d, J = 8.4 Hz | 1H | Ar-H |

| 3.89 | s | 3H | -OCH₃ |

| 2.55 | s | 3H | -C(O)CH₃ |

| 2.23 | s | 3H | Ar-CH₃ |

Note: Spectra acquired on a Varian A-60 instrument.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | C=O |

| 161.2 | Ar-C (C-OCH₃) |

| 131.5 | Ar-C |

| 130.2 | Ar-C |

| 128.4 | Ar-C (C-CH₃) |

| 125.8 | Ar-C |

| 109.1 | Ar-C |

| 55.4 | -OCH₃ |

| 26.3 | -C(O)CH₃ |

| 16.1 | Ar-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Medium | C-H stretch (alkane) |

| 1670 | Strong | C=O stretch (aryl ketone) |

| 1605 | Strong | C=C stretch (aromatic) |

| 1510 | Medium | C=C stretch (aromatic) |

| 1260 | Strong | C-O stretch (aryl ether) |

| 1125 | Strong | C-O stretch |

| 815 | Strong | C-H bend (aromatic, out-of-plane) |

Note: Spectrum acquired using a CAPILLARY CELL: NEAT technique.[1]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 164 | 45 | [M]⁺ (Molecular Ion) |

| 149 | 100 | [M - CH₃]⁺ |

| 121 | 30 | [M - CH₃ - CO]⁺ |

| 91 | 25 | [C₇H₇]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental protocols for the acquisition of the spectral data presented above. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

-

Weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

3.1.2. ¹H NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

3.1.3. ¹³C NMR Data Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required to achieve an adequate signal-to-noise ratio.

-

Employ broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Acquire and process the FID as described for ¹H NMR.

-

Reference the spectrum to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Place a small drop of the liquid this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, and gently rotate to spread the sample into a thin, uniform film.

3.2.2. Data Acquisition

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

-

Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

3.3.2. Data Acquisition (Electron Ionization - EI)

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the NMR Spectrum of 1-(4-Methoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Methoxy-3-methylphenyl)ethanone. The following sections detail the ¹H and ¹³C NMR spectral data, a standard experimental protocol for data acquisition, and a structural representation with corresponding NMR assignments.

¹H and ¹³C NMR Spectral Data

The NMR spectral data for this compound, acquired in a CDCl₃ solvent, is summarized below. This data is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.80 | d | 1H | 8.4 | H-6 |

| 7.74 | s | 1H | H-2 | |

| 6.88 | d | 1H | 8.4 | H-5 |

| 3.90 | s | 3H | -OCH₃ | |

| 2.54 | s | 3H | -C(O)CH₃ | |

| 2.22 | s | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | C=O |

| 161.8 | C-4 |

| 131.0 | C-6 |

| 130.1 | C-1 |

| 128.2 | C-2 |

| 125.7 | C-3 |

| 109.1 | C-5 |

| 55.4 | -OCH₃ |

| 26.4 | -C(O)CH₃ |

| 16.2 | Ar-CH₃ |

Experimental Protocol: NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument and Parameters:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Temperature: Maintain the probe temperature at 298 K.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: A spectral width of 12-16 ppm, centered around 5-6 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of 200-250 ppm, centered around 100 ppm.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

For ¹H spectra, integrate the signals to determine the relative number of protons.

-

For ¹³C spectra, perform peak picking to identify the chemical shifts of each carbon atom.

Visualization of Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the corresponding ¹H and ¹³C NMR chemical shift assignments.

Caption: Structure of this compound with NMR assignments.

An In-Depth Technical Guide to the FTIR Spectrum of 1-(4-Methoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-Methoxy-3-methylphenyl)ethanone, a key intermediate in various synthetic pathways. This document details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as a critical resource for compound identification and characterization.

Molecular Structure and Vibrational Modes

This compound possesses several characteristic functional groups, including a carbonyl group (C=O), an ether linkage (C-O-C), aromatic C-H bonds, and aliphatic C-H bonds. The vibrational frequencies of these groups are diagnostic in the infrared spectrum.

Mass Spectrometry of 4-methoxy-3-methylacetophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-methoxy-3-methylacetophenone, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public domain mass spectral data for this specific molecule, this guide outlines the expected fragmentation patterns based on established principles of mass spectrometry for aromatic ketones and provides a standardized experimental protocol for its analysis.

Data Presentation

| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Structure | Fragmentation Pathway |

| Molecular Ion [M]⁺• | 164 | [C₁₀H₁₂O₂]⁺• | Electron ionization of the parent molecule. |

| [M-CH₃]⁺ | 149 | [C₉H₉O₂]⁺ | α-cleavage, loss of a methyl radical from the acetyl group. This is expected to be a major fragment. |

| [M-COCH₃]⁺ | 121 | [C₈H₉O]⁺ | Cleavage of the acyl group. |

| [M-CH₃-CO]⁺ | 121 | [C₈H₉O]⁺ | Loss of a neutral carbon monoxide molecule from the [M-CH₃]⁺ fragment. |

| [C₇H₇O]⁺ | 107 | Tropylium-like ion | Further fragmentation of the aromatic ring. |

Experimental Protocols

To acquire a mass spectrum of 4-methoxy-3-methylacetophenone, the following experimental protocol is recommended, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

-

Dissolve a small quantity (approximately 1 mg/mL) of 4-methoxy-3-methylacetophenone in a volatile organic solvent such as methanol or dichloromethane.

-

Ensure the sample is fully dissolved and free of particulate matter.

2. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[1]

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.[1]

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

4. Data Analysis:

-

The acquired total ion chromatogram (TIC) will show the retention time of 4-methoxy-3-methylacetophenone.

-

The mass spectrum corresponding to this peak should be analyzed to identify the molecular ion peak and the major fragment ions.

-

Comparison of the obtained spectrum with spectral libraries can aid in confirmation, though a reference spectrum may not be available.

Predicted Fragmentation Pathway

The fragmentation of 4-methoxy-3-methylacetophenone under electron ionization is expected to follow characteristic pathways for aromatic ketones. The primary fragmentation events involve cleavage of the bonds adjacent to the carbonyl group.

Caption: Predicted EI fragmentation pathway of 4-methoxy-3-methylacetophenone.

This guide provides a foundational understanding of the mass spectrometric behavior of 4-methoxy-3-methylacetophenone. Experimental verification is crucial to confirm the predicted fragmentation patterns and relative abundances. The provided protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for this compound.

References

Physical and chemical properties of 1-(4-Methoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Methoxy-3-methylphenyl)ethanone, a substituted acetophenone derivative. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and spectral properties.

Chemical Identity and Physical Properties

This compound, also known as 3'-Methyl-4'-methoxyacetophenone or 4-Methoxy-3-methylacetophenone, is a white crystalline solid.[1] It is soluble in organic solvents and insoluble in water.[1] The fundamental identifiers and physical properties of this compound are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 10024-90-5 | PubChem[2] |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[2] |

| Molecular Weight | 164.20 g/mol | PubChem[2] |

| InChI | InChI=1S/C10H12O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6H,1-3H3 | PubChem[2] |

| SMILES | CC1=C(C=CC(=C1)C(=O)C)OC | PubChem[2] |

| Physical Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents; Insoluble in water | Biosynth[1] |

| XLogP3 | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Chemical Synthesis

The synthesis of this compound can be achieved through several established organic chemistry methodologies. Common approaches include Friedel-Crafts acylation, methylation of a suitable acetophenone precursor, or direct methoxylation.[3]

General Synthesis Workflow

A potential synthetic route is the Friedel-Crafts acylation of 2-methylanisole. This process involves the reaction of 2-methylanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Caption: Friedel-Crafts Acylation Synthesis Workflow.

Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)

This is a generalized protocol and requires optimization for specific laboratory conditions.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane.

-

Addition of Reactants: 2-methylanisole (1.0 equivalent) is dissolved in the same dry solvent and added to the flask. The mixture is cooled in an ice bath. Acetyl chloride (1.05 equivalents) is then added dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. The following sections detail the expected spectral data based on its chemical structure and information available for analogous compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (Proton NMR) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.8 | m | 3H | Ar-H |

| Methoxy Protons | ~3.9 | s | 3H | -OCH₃ |

| Acetyl Protons | ~2.5 | s | 3H | -C(O)CH₃ |

| Methyl Protons | ~2.2 | s | 3H | Ar-CH₃ |

| ¹³C NMR (Carbon NMR) | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | >195 | C=O |

| Aromatic Carbons | 110 - 160 | Ar-C |

| Methoxy Carbon | ~55 | -OCH₃ |

| Acetyl Carbon | 25 - 30 | -C(O)CH₃ |

| Methyl Carbon | 15 - 20 | Ar-CH₃ |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 164.08

-

Key Fragmentation Pathways: The primary fragmentation is expected to be the loss of the methyl group from the acetyl moiety (M-15), resulting in a prominent peak at m/z 149. Further fragmentation of the aromatic ring structure may also be observed.

Caption: Primary Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1670 - 1690 (strong) |

| C-O (Aryl Ether) | 1230 - 1270 (strong) and 1020 - 1075 (medium) |

| C-H (Aromatic) | 3000 - 3100 (medium) |

| C-H (Aliphatic) | 2850 - 3000 (medium) |

| C=C (Aromatic) | 1500 - 1600 (medium) |

Reactivity and Stability

This compound exhibits reactivity typical of an aromatic ketone. The carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic substitution, with the directing effects of the methoxy and methyl groups influencing the position of substitution. The compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Potential Biological Activity

Preliminary research suggests that derivatives of this compound may possess biological activities, including antimicrobial and antioxidant properties.[3] Further investigation is required to fully elucidate the pharmacological potential of this compound and its role in any signaling pathways.

References

Solubility of 3'-Methyl-4'-methoxyacetophenone

An In-depth Technical Guide to the

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the solubility of 3'-Methyl-4'-methoxyacetophenone. Due to a lack of specific quantitative solubility data in publicly available literature for 3'-Methyl-4'-methoxyacetophenone, this document presents qualitative solubility information and comparative data for structurally similar compounds, namely 3-methoxyacetophenone and 4'-methoxyacetophenone. Furthermore, a comprehensive experimental protocol for determining the solubility of organic compounds is provided, along with a visual representation of the experimental workflow.

Introduction

3'-Methyl-4'-methoxyacetophenone is an aromatic ketone of interest in various fields of chemical research and development. Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and application. This guide aims to consolidate the available information on its solubility and provide a practical framework for its experimental determination.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 3'-Methyl-4'-methoxyacetophenone. However, the solubility of structurally related isomers can provide valuable insights into its expected solubility profile. The principle of "like dissolves like" suggests that 3'-Methyl-4'-methoxyacetophenone, an organic compound with both polar (carbonyl and methoxy groups) and non-polar (aromatic ring and methyl group) regions, will exhibit solubility in a range of organic solvents. Its solubility in water is expected to be limited.

The following table summarizes the available solubility data for the closely related compounds 3-methoxyacetophenone and 4'-methoxyacetophenone.

| Compound | Solvent | Temperature (°C) | Solubility |

| 3-Methoxyacetophenone | Water | Not Specified | Fully miscible[1][2] |

| Alcohol | Not Specified | Soluble[1][2] | |

| 4'-Methoxyacetophenone | Water | 20 | 2.474 g/L[3][4] |

| Ethanol | Not Specified | Soluble[5][6] | |

| Ether | Not Specified | Soluble[5][6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of an organic compound such as 3'-Methyl-4'-methoxyacetophenone. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of 3'-Methyl-4'-methoxyacetophenone in a given solvent at a specific temperature.

Materials:

-

3'-Methyl-4'-methoxyacetophenone (solute)

-

Selected solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 3'-Methyl-4'-methoxyacetophenone to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the solution using a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 3'-Methyl-4'-methoxyacetophenone in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)

Data Presentation: Record the determined solubility values in a structured table, specifying the solvent and temperature for each measurement.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

References

- 1. 3-Methoxyacetophenone | 586-37-8 [chemicalbook.com]

- 2. 586-37-8 CAS MSDS (3-Methoxyacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4 -Methoxyacetophenone 99 100-06-1 [sigmaaldrich.com]

- 4. 4'-Methoxyacetophenone CAS#: 100-06-1 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4'-Methoxyacetophenone, 98% 250 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanone from 2-Methylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Methoxy-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is achieved via the Friedel-Crafts acylation of 2-methylanisole (3-methoxytoluene) with acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride. This application note includes a comprehensive experimental procedure, characterization data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as 4-methoxy-3-methylacetophenone, is a ketone derivative of anisole. Its structural motif is present in various biologically active compounds, making it a key building block in the development of new pharmaceutical agents. The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones.[1][2] This protocol outlines a reliable procedure for the synthesis, purification, and characterization of this target molecule.

Chemical Properties and Data

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Methoxy-3-methylacetophenone, 3'-Methyl-4'-methoxyacetophenone | |

| CAS Number | 10024-90-5 | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | White crystalline solid | |

| Boiling Point | 274.3 °C | |

| Flash Point | 57 °C |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR | Spectral data available. |

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylanisole

This protocol is adapted from established Friedel-Crafts acylation procedures.[1][2]

Materials:

-

2-Methylanisole (3-methoxytoluene)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Cool the flask in an ice bath with stirring.

-

Fit the flask with an addition funnel and a reflux condenser.

-

-

Addition of Reagents:

-

In the addition funnel, place a solution of acetyl chloride (1.1 equivalents) in dry dichloromethane.

-

Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes.

-

After the addition is complete, add a solution of 2-methylanisole (1.0 equivalent) in dry dichloromethane dropwise from the addition funnel over 15-20 minutes, maintaining the temperature at 0-5 °C.

-

-

Reaction:

-

Once the addition of 2-methylanisole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1][2]

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification and Characterization:

-

Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Reaction Workflow

References

Application Notes and Protocols for the Synthesis of 4-Methoxy-3-methylacetophenone via Friedel-Crafts Acylation

Introduction

4-Methoxy-3-methylacetophenone is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its substituted acetophenone structure makes it a versatile building block in organic synthesis. The Friedel-Crafts acylation is a classic and effective method for the preparation of aryl ketones, proceeding through an electrophilic aromatic substitution mechanism.[1][2] This protocol details the synthesis of 4-methoxy-3-methylacetophenone via the Friedel-Crafts acylation of 2-methylanisole with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst.[3] The methoxy group of 2-methylanisole is an activating group that directs the incoming acyl group primarily to the para position relative to the methyl group.[4]

Reaction and Mechanism

The fundamental transformation in this protocol is the electrophilic aromatic substitution of an acetyl group onto the 2-methylanisole ring. The reaction is catalyzed by aluminum chloride (AlCl₃), which activates the acetyl chloride to form a highly electrophilic acylium ion.[5][6] The electron-rich 2-methylanisole then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired product, 4-methoxy-3-methylacetophenone.[5][7]

Overall Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Friedel-Crafts acylation protocol for the synthesis of 4-methoxy-3-methylacetophenone.

| Parameter | Value | Reference |

| Starting Material | 2-Methylanisole | [3] |

| Acylating Agent | Acetyl Chloride | [3] |

| Catalyst | Aluminum Chloride (AlCl₃) | [3] |

| Molar Ratio (2-Methylanisole:Acetyl Chloride:AlCl₃) | 1 : 1.1 : 1.1 | [3] |

| Solvent | Anhydrous Dichloromethane | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 2 hours | [3] |

| Reported Yield | 93.85% | [3] |

Experimental Protocol

Materials:

-

2-Methylanisole (65 mmol, 7.92 g)[3]

-

Acetyl chloride (71 mmol, 5.1 mL)[3]

-

Anhydrous aluminum chloride (71 mmol, 9.45 g)[3]

-

Anhydrous dichloromethane (40 mL)[3]

-

3 N Hydrochloric acid (15 mL)[3]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether (100 mL)[3]

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL dry flask, add 2-methylanisole (65 mmol, 7.92 g), acetyl chloride (71 mmol, 5.1 mL), and anhydrous dichloromethane (40 mL).[3]

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (71 mmol, 9.45 g) to the reaction mixture.[3]

-

Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.[3]

-

Quenching: After cooling the reaction mixture, pour it into 15 mL of 3 N hydrochloric acid.[3]

-

Extraction: Extract the mixture with 100 mL of diethyl ether.[3]

-

Washing: Wash the organic layer with saturated sodium bicarbonate solution until the pH is between 6 and 7, followed by a wash with brine.[3]

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[3]

-

Purification (if necessary): The product can be further purified by vacuum distillation or column chromatography.

Safety Precautions

-

Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Acetyl chloride is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood.[5]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

-

The reaction is exothermic, especially during the addition of aluminum chloride.

Experimental Workflow

Caption: Workflow for the synthesis of 4-methoxy-3-methylacetophenone.

References

Purification of 1-(4-Methoxy-3-methylphenyl)ethanone by column chromatography

An Application Note on the Purification of 1-(4-Methoxy-3-methylphenyl)ethanone by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3'-Methyl-4'-methoxyacetophenone, is a valuable intermediate in the synthesis of various organic compounds and pharmaceutical agents.[1] Achieving high purity of this compound is crucial for subsequent reactions and ensuring the quality of the final products. Column chromatography is a widely used and effective technique for the purification of synthetic compounds by separating them based on their differential adsorption to a stationary phase.[2] This application note provides a detailed protocol for the purification of this compound using normal-phase column chromatography with a silica gel stationary phase and a hexane-ethyl acetate mobile phase system.

Principle of Separation

Normal-phase column chromatography separates molecules based on their polarity. The stationary phase, silica gel, is highly polar, while the mobile phase is relatively non-polar. Compounds in the mixture are introduced to the top of the column and are eluted by the mobile phase. More polar compounds adsorb more strongly to the polar silica gel and therefore move down the column more slowly. Less polar compounds have a weaker interaction with the stationary phase and are eluted more quickly. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds with varying polarities can be effectively separated and collected in different fractions.[3]

Experimental Protocol

This protocol outlines the purification of crude this compound. The primary impurities are assumed to be non-polar starting materials and more polar by-products.

Materials and Equipment

-

Chemicals:

-

Equipment:

-

Glass chromatography column (e.g., 3 cm diameter)

-

Separatory funnel/eluent reservoir

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing tank

-

UV lamp (254 nm)

-

Rotary evaporator

-

Round-bottom flasks

-

Beakers and Erlenmeyer flasks

-

Cotton or glass wool

-

Methodology

-

Thin Layer Chromatography (TLC) Analysis:

-

Before performing column chromatography, determine the optimal eluent composition using TLC.

-

Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Dissolve a small amount of the crude material in ethyl acetate and spot it on the TLC plates.

-

Develop the plates in the prepared chambers.

-

Visualize the spots under a UV lamp at 254 nm.

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound, with good separation from impurities. A common eluent for acetophenone derivatives is a mixture of hexane and ethyl acetate.[6]

-

-

Column Preparation (Wet Packing Method):

-

Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). For a 3 cm diameter column, approximately 100-150 g of silica gel may be used.[4]

-

Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

-

Open the stopcock to drain some solvent, allowing the silica bed to settle. The final packed column should have a level top surface of silica, with the solvent level just above it. Never let the column run dry.

-

-

Sample Loading (Dry Loading Method):

-

Dissolve the crude this compound (e.g., 1-2 g) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

-

Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[4]

-

Carefully add this powder to the top of the prepared column, creating a thin, even band.

-

Gently add a thin protective layer of sand on top of the sample layer.

-

-

Elution and Fraction Collection:

-

Carefully add the initial eluent (e.g., 95:5 hexane:ethyl acetate) to the column without disturbing the top layer.

-

Begin elution by opening the stopcock to achieve a steady flow rate (e.g., a few drops per second).

-

Collect the eluate in fractions of a consistent volume (e.g., 20 mL) in test tubes or flasks.

-

Gradually increase the polarity of the eluent as the elution progresses (gradient elution). For example, move from 95:5 to 90:10, then 85:15 hexane:ethyl acetate.[4] This helps to first elute non-polar impurities and then the target compound.

-

-

Fraction Analysis and Product Isolation:

-

Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate for direct comparison.

-

Combine the fractions that contain the pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product, which should be a yellow oil or a white crystalline solid.[5][7]

-

Determine the final yield and assess purity using analytical techniques such as NMR or HPLC.

-

Data Presentation

The following table summarizes typical parameters and expected results for the purification of 1 g of crude this compound.

| Parameter | Specification |

| Column Dimensions | 40 cm length x 3 cm diameter |

| Stationary Phase | Silica Gel (0.040-0.063 mm) |

| Silica Gel Mass | ~120 g |

| Sample Loading | 1.0 g crude material (Dry loaded) |

| Mobile Phase (Eluent) | Gradient: Hexane:Ethyl Acetate (95:5 to 80:20 v/v) |

| Initial Purity | ~85% (Estimated) |

| Final Purity | >98% (Confirmed by HPLC/NMR) |

| Rf of Pure Compound | ~0.30 in 85:15 Hexane:Ethyl Acetate |

| Expected Yield | 80-90% |

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Logical relationship of components in the column chromatography process.

References

- 1. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. orgsyn.org [orgsyn.org]

- 5. 4-METHOXY-3-METHYLACETOPHENONE | 10024-90-5 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound | 10024-90-5 | KAA02490 [biosynth.com]

Application Notes and Protocols for the Recrystallization of 3'-Methyl-4'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 3'-Methyl-4'-methoxyacetophenone via recrystallization. The protocols and data presented are compiled from established chemical principles and information on structurally similar compounds, offering a robust starting point for laboratory application.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For 3'-Methyl-4'-methoxyacetophenone, an aromatic ketone, selecting an appropriate solvent system is critical to achieving high purity and yield. This note outlines the physical properties, potential solvent systems, and a detailed protocol for its recrystallization.

Physicochemical Properties

Understanding the physical properties of 3'-Methyl-4'-methoxyacetophenone and its isomers is crucial for developing a successful recrystallization protocol. The data for related compounds suggests that it is a solid at room temperature.

| Property | 3'-Methoxyacetophenone | 4'-Methoxyacetophenone | Notes |

| Molecular Formula | C₉H₁₀O₂[1] | C₉H₁₀O₂[2] | Identical for isomers. |

| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol [2] | Identical for isomers. |

| Melting Point | Not specified, is a liquid at room temp[1][3] | 36-38 °C[4][5] | The methyl group in the 3' position will influence the melting point. |

| Boiling Point | 239-241 °C[3] | 254 °C[2] | |

| Solubility | Soluble in alcohol[3] | Soluble in ethanol, diethyl ether, acetone, chloroform[2] | "Like dissolves like" suggests similar solubility for the target compound. |

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7][8] For aromatic ketones like 3'-Methyl-4'-methoxyacetophenone, a range of solvents can be considered. The principle of "like dissolves like" suggests that solvents with similar functional groups may be effective.[9][10]

| Solvent/Solvent System | Rationale | Potential Issues |

| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization.[11][12] | Finding the optimal ratio is critical to avoid oiling out or premature precipitation. |

| Isopropanol | Similar to ethanol, it is a polar protic solvent that can be effective for moderately polar compounds. | |

| Acetone/Hexane | Acetone is a good solvent for ketones.[9][10] Hexane acts as an anti-solvent to decrease solubility upon cooling. | Acetone's low boiling point (56 °C) may not provide a large enough temperature gradient for efficient recrystallization.[6] |